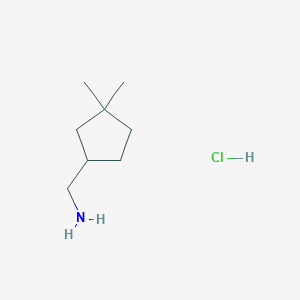
(3,3-Dimethylcyclopentyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,3-Dimethylcyclopentyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1379304-45-6 . It is a powder in physical form and is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “(3,3-Dimethylcyclopentyl)methanamine hydrochloride” is 163.69 . Its IUPAC Name is (3,3-dimethylcyclopentyl)methanamine hydrochloride . The InChI Code is 1S/C8H17N.ClH/c1-8(2)4-3-7(5-8)6-9;/h7H,3-6,9H2,1-2H3;1H .Physical And Chemical Properties Analysis
“(3,3-Dimethylcyclopentyl)methanamine hydrochloride” is a powder in physical form . It has a molecular weight of 163.69 . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A novel 1,3-Dithiolane compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine has been synthesized, providing insights into the structural possibilities of derivatives of methanamine compounds (Zhai, 2014).
Catalytic and Reaction Studies
- Research on the surface-catalyzed reaction between gases 2,2-dimethylpropanal and methanamine revealed formation of active-site imines, indicating potential catalytic applications of methanamine derivatives (Mascavage, Sonnet, & Dalton, 2006).
Hydrogen-Bonded Polymorphs
- Study of hydrogen-bonded polymorphs of the zwitterionic complex trichlorido- ((dimethylphosphoryl)methanaminium-κO)zinc(II) showcased the structural diversity and hydrogen bonding capabilities of methanamine complexes (Reiss, 2015).
Organic Chemistry and Synthesis
- Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides explored new derivatives of (1-phenylcyclopentyl)methanamine, highlighting its utility in creating biologically active compounds (Aghekyan, Panosyan, & Markaryan, 2013).
Catalyzed Friedel–Crafts Amidoalkylation
- The Friedel–Crafts amidoalkylation reaction of indoles with N-Ts aryl aldimines, utilizing dimethyl hydrogen phosphite, demonstrates the role of methanamine derivatives in facilitating chemical transformations (Wang, Zhang, Li, Liu, Shen, & Wang, 2011).
Spectroscopy and Crystal Structures
- Studies on (dimethylphosphoryl)methanaminium perchlorate revealed detailed crystal structures and spectroscopic data, contributing to our understanding of methanamine-based compounds (Buhl, Gün, Jablonka, & Reiss, 2013).
Anticancer Activity
- Research on new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including R-(phenyl)methanamine, provided insights into their potential anticancer activity (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, & Onani, 2020).
Safety And Hazards
The safety information for “(3,3-Dimethylcyclopentyl)methanamine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(3,3-dimethylcyclopentyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)4-3-7(5-8)6-9;/h7H,3-6,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZASIMSKPGYDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)CN)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylcyclopentyl)methanamine hydrochloride | |
CAS RN |
1379304-45-6 |
Source


|
| Record name | (3,3-dimethylcyclopentyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

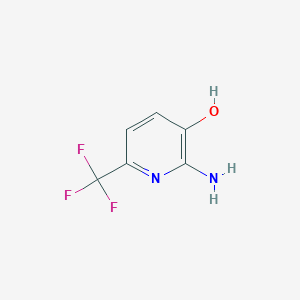

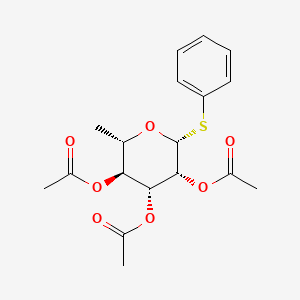

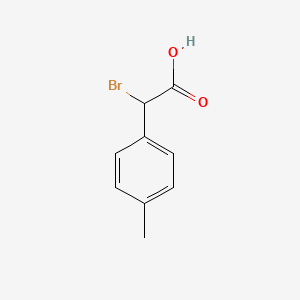
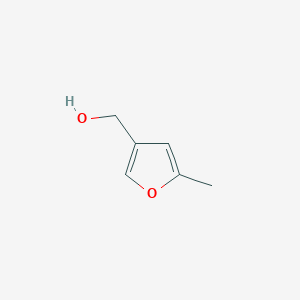
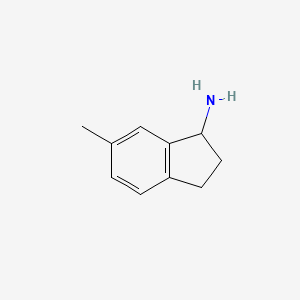


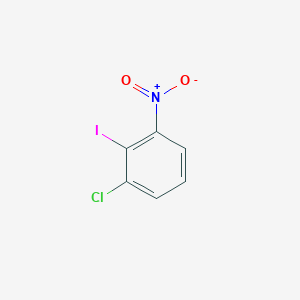
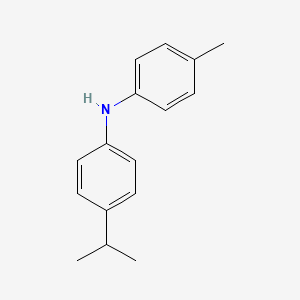

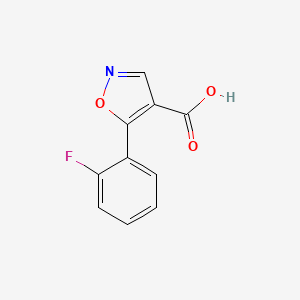
![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)